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Compound of Interest

Compound Name: 5-Pentafluoroethyl-nicotinic acid

CAS No.: 1204235-23-3

Cat. No.: B1650794

Get Quote

Introduction & Mechanistic Rationale
The strategic incorporation of fluorine atoms into pharmaceutical scaffolds is a cornerstone of

modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding

affinity[1]. 5-Pentafluoroethyl-nicotinic acid (CAS: 1204235-23-3) represents a highly

specialized fluorinated derivative of nicotinic acid (Vitamin B3). While unmodified nicotinic acid

and its primary metabolites (e.g., nicotinuric acid) are highly polar, water-soluble compounds

that traditionally require complex chromatographic techniques like Hydrophilic Interaction Liquid

Chromatography (HILIC) or ion-pairing agents for retention [2], the addition of the bulky,

electron-withdrawing pentafluoroethyl ( −C2​F5​) group fundamentally alters the molecule's

physicochemical profile.

Causality in Analytical Design:

Chromatographic Shift: The −C2​F5​group significantly increases the partition coefficient (

logP ), transitioning the molecule from highly hydrophilic to moderately lipophilic. This allows

for robust retention and excellent peak shape on standard reversed-phase (RP) C18​

columns, eliminating the need for unstable HILIC gradients.
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Ionization Efficiency: The strong inductive electron-withdrawing effect of the five fluorine

atoms stabilizes the carboxylate anion, significantly lowering the pKa​of the carboxylic acid

moiety compared to standard niacin. Consequently, the molecule readily deprotonates,

making Electrospray Ionization in negative mode (ESI-) the most sensitive and

mechanistically sound choice for mass spectrometric detection.

Matrix Mitigation: Because the pyridine nitrogen's basicity is simultaneously reduced by the

fluorinated group, the molecule behaves primarily as a strong organic acid. We exploit this by

using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE), which selectively

captures the carboxylate anion while washing away neutral lipids and basic phospholipids,

creating a self-validating, interference-free assay.

Experimental Workflow
The following workflow outlines the extraction and quantification process, designed to ensure

high recovery and minimal ion suppression from biological matrices (e.g., human plasma).
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Figure 1: Analytical workflow for the quantification of 5-Pentafluoroethyl-nicotinic acid.

Detailed Methodologies & Protocols
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Reagents and Materials
Analyte: 5-Pentafluoroethyl-nicotinic acid (Reference Standard).

Internal Standard (IS): 5-Trifluoromethyl-nicotinic acid (or a 13C / 15N stable isotope-labeled

analog if available). The IS is critical for a self-validating system, correcting for any

volumetric losses during extraction or ionization suppression during MS analysis.

Sorbent: Waters Oasis MAX SPE cartridges (30 mg, 1 cc).

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and

Ammonium Hydroxide ( NH4​OH ).

Sample Preparation (MAX-SPE)
This protocol utilizes the acidic nature of the analyte to isolate it from complex biological fluids.

Spiking: Transfer 100μL of human plasma into a microcentrifuge tube. Add 10μL of the

Internal Standard working solution ( 500ng/mL ).

Pre-treatment: Add 300μL of 1%NH4​OH in water to the sample. Rationale: This raises the

pH, ensuring the carboxylic acid of the analyte is fully deprotonated (ionized) for optimal

binding to the anion-exchange resin.

Conditioning: Condition the MAX SPE cartridge with 1mL of MeOH, followed by 1mL of LC-

MS grade water.

Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1mL/min .

Wash 1 (Aqueous): Wash with 1mL of 5%NH4​OH in water. Rationale: Removes basic

proteins and polar neutral interferences.

Wash 2 (Organic): Wash with 1mL of 100% MeOH. Rationale: Removes lipophilic neutral

interferences (e.g., triglycerides) while the analyte remains ionically bound to the resin.

Elution: Elute the analyte into a clean collection tube using 1mL of 2% Formic Acid in MeOH.

Rationale: The high concentration of acid neutralizes the carboxylate anion, breaking the

ionic bond with the resin and releasing the target compound.
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C .

Reconstitute in 100μL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

UHPLC Chromatographic Conditions
Because the −C2​F5​group imparts lipophilicity, a standard C18​column is highly effective,

avoiding the reproducibility issues common with GC-MS derivatization methods used for older

niacin assays [3].

Column: Waters XBridge BEH C18​( 2.1×50mm , 1.7μm ).

Column Temperature: 40∘C .

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4mL/min .

Gradient Program:

0.0−0.5min : 5% B

0.5−3.0min : Linear gradient to 95% B

3.0−4.0min : Hold at 95% B (Column Wash)

4.0−4.1min : Return to 5% B

4.1−5.5min : Re-equilibration at 5% B

Mass Spectrometry (MS/MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple

Reaction Monitoring (MRM) mode utilizing Negative Electrospray Ionization (ESI-).

Capillary Voltage: −2.5kV

Desolvation Temperature: 500∘C
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Desolvation Gas Flow: 800L/hr

Table 1: Optimized MRM Parameters for Fluorinated Nicotinic Acids

Analyte
Precursor Ion (
m/z )

Product Ion (
m/z )

Collision
Energy (eV)

Purpose

5-

Pentafluoroethyl-

nicotinic acid

240.0 196.0 18
Quantifier (Loss

of CO2​)

5-

Pentafluoroethyl-

nicotinic acid

240.0 171.0 25
Qualifier (Loss of

CF3​)

5-

Trifluoromethyl-

nicotinic acid (IS)

190.0 146.0 16 Internal Standard

Note: The primary fragmentation pathway for nicotinic acid derivatives in ESI- is the neutral

loss of carbon dioxide ( −44Da ) from the carboxylic acid group.

Method Validation & Quality Control
To ensure the protocol operates as a self-validating system, a post-column infusion experiment

must be conducted during method development. By continuously infusing the analyte post-

column while injecting a blank matrix extract, one can map the zones of ion suppression. The

gradient described in Section 3.3 is explicitly designed to elute 5-Pentafluoroethyl-nicotinic
acid ( ≈2.2min ) well before the highly suppressive lysophospholipids ( ≈3.5−4.0min ).

Table 2: Representative Method Validation Metrics (Human Plasma)
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Validation Parameter Metric / Result
Acceptance Criteria
(FDA/ICH)

Linear Range 1.0−1000ng/mL R2≥0.995

Limit of Quantitation (LOQ) 1.0ng/mL S/N≥10 , Precision ≤20%

Intra-day Precision (CV%) 3.4%−6.8% ≤15% ( ≤20% at LOQ)

Inter-day Accuracy 94.2%−105.1% 85%−115%

Extraction Recovery 88.5%±4.2%
Consistent across

concentrations

Matrix Factor (IS Normalized) 0.98±0.03
1.0±0.15 (Indicates no

suppression)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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